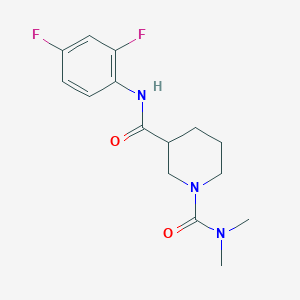![molecular formula C19H17ClN4O B5303474 4-{[3-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-1-phenyl-1H-1,2,3-triazole](/img/structure/B5303474.png)
4-{[3-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-1-phenyl-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[3-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-1-phenyl-1H-1,2,3-triazole is a chemical compound that has gained significant attention in the field of scientific research due to its promising applications in various fields. This compound is also known as CCT137690 and is a potent inhibitor of the protein kinase CHK1.
Mécanisme D'action
CCT137690 inhibits the kinase activity of CHK1 by binding to its ATP-binding site. This leads to the accumulation of DNA damage and the activation of the DNA damage response pathway. Inhibition of CHK1 also leads to the activation of the mitotic checkpoint, which prevents cells from entering mitosis until all DNA damage is repaired.
Biochemical and Physiological Effects
CCT137690 has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to enhance the efficacy of radiotherapy and chemotherapy in cancer cells. In addition, CCT137690 has been found to have anti-inflammatory effects and to inhibit the growth of certain bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using CCT137690 in lab experiments is its potent inhibitory activity against CHK1. This makes it a valuable tool for studying the DNA damage response pathway and its role in cancer. However, the use of CCT137690 in lab experiments is limited by its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the study of CCT137690. One potential direction is the development of more potent and selective CHK1 inhibitors. Another direction is the investigation of the role of CHK1 in other diseases, such as neurodegenerative diseases and viral infections. Finally, the use of CCT137690 in combination with other drugs for the treatment of cancer is an area of active research.
Méthodes De Synthèse
The synthesis of 4-{[3-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-1-phenyl-1H-1,2,3-triazole is a complex process that involves several steps. The first step involves the reaction of 2-chlorobenzonitrile with sodium methoxide to form 2-chlorophenylacetonitrile. This intermediate is then reacted with pyrrolidine to form 3-(2-chlorophenyl)-1-pyrrolidinecarbonitrile. The final step involves the reaction of this intermediate with phenyl isocyanate and sodium azide to form the desired compound.
Applications De Recherche Scientifique
CCT137690 has been extensively studied for its potential applications in cancer research. It has been found to be a potent inhibitor of CHK1, a protein kinase that plays a crucial role in the DNA damage response pathway. Inhibition of CHK1 leads to the accumulation of DNA damage, which can be exploited to selectively kill cancer cells. CCT137690 has also been found to enhance the efficacy of radiotherapy and chemotherapy in cancer cells.
Propriétés
IUPAC Name |
[3-(2-chlorophenyl)pyrrolidin-1-yl]-(1-phenyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O/c20-17-9-5-4-8-16(17)14-10-11-23(12-14)19(25)18-13-24(22-21-18)15-6-2-1-3-7-15/h1-9,13-14H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMQAHSIGPQYSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2Cl)C(=O)C3=CN(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-1-phenyl-1H-1,2,3-triazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)-1-(pyridin-3-ylacetyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5303397.png)
![(4aS*,8aR*)-1-(3-hydroxypropyl)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5303405.png)
![3-[4-(2-chloro-6-fluorobenzyl)-1-piperazinyl]-1-[3-(difluoromethoxy)phenyl]-2-propen-1-one](/img/structure/B5303420.png)
![2-methyl-1-phenyl-5-{[3-(3-pyridinyl)-1-azetidinyl]carbonyl}-1H-benzimidazole](/img/structure/B5303428.png)
![4-[(dimethylamino)methyl]phenol 2-butenedioate (salt)](/img/structure/B5303437.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-(9H-purin-6-yl)octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5303438.png)
![ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-2-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5303456.png)
![2-[4-(2-methylphenyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide](/img/structure/B5303463.png)
![1-{1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5303471.png)

![5-[(5-bromo-2-furyl)methylene]-3-(2-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5303481.png)
![N~4~-cyclopropyl-7-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5303486.png)
![1-(3-methoxyphenyl)-4-[(2-methylphenyl)acetyl]piperazine](/img/structure/B5303489.png)
![N-cyclobutyl-2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5303492.png)